molecular formula C48H46O2P2 B3102996 {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane CAS No. 1429939-32-1

{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane

Cat. No.: B3102996
CAS No.: 1429939-32-1
M. Wt: 716.8 g/mol
InChI Key: QGOSBHUTQQGVPA-UHFFFAOYSA-N
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Description

The compound “{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane” is a highly specialized organophosphorus derivative characterized by a complex polycyclic framework. Its structure features a central dioxapentaphen ring system fused with hexahydro-5H substructures, substituted at two positions with bis(4-methylphenyl)phosphanyl groups. This architecture confers unique electronic and steric properties, making it a candidate for applications in asymmetric catalysis, ligand design, or materials science. The presence of bulky 4-methylphenyl substituents enhances stability against oxidation while modulating steric hindrance, a critical factor in reactivity .

Properties

IUPAC Name

[20-bis(4-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H46O2P2/c1-32-14-22-40(23-15-32)51(41-24-16-33(2)17-25-41)44-12-5-8-36-30-38-10-7-11-39-31-37-9-6-13-45(47(37)50-48(38,39)49-46(36)44)52(42-26-18-34(3)19-27-42)43-28-20-35(4)21-29-43/h5-6,8-9,12-29,38-39H,7,10-11,30-31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSBHUTQQGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H46O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane is a phosphine derivative with potential biological applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry and related fields. This article delves into the compound's properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄₈H₄₆O₂P₂
  • Molecular Weight : 716.83 g/mol
  • Structure : The compound features a complex structure with multiple phenyl groups and phosphanyl functionalities that may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of phosphines often involves their role as ligands in coordination chemistry or as reactive intermediates in organic synthesis. The specific mechanisms for this compound include:

  • Antioxidant Activity : Phosphines can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Some phosphine derivatives have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
  • Metal Ion Coordination : The ability to form complexes with metal ions can enhance the bioavailability and efficacy of drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of phosphine compounds similar to the one :

  • Anticancer Activity : Research has indicated that certain phosphine derivatives exhibit cytotoxic effects against cancer cell lines. For example, a related phosphine compound was tested against ovarian cancer cells and demonstrated significant growth inhibition.
    StudyCompoundCell LineIC₅₀ (µM)
    Phosphine AOVCAR-312.5
    Phosphine BA278015.0
  • Antimicrobial Properties : Another study highlighted the antimicrobial effects of phosphine derivatives against various bacterial strains. The compound showed promising results in inhibiting the growth of Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Neuroprotective Effects : Some phosphines have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may reduce neuronal apoptosis through modulation of signaling pathways involved in cell survival.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Properties
Target Compound Dioxapentaphen + hexahydro-5H Bis(4-methylphenyl)phosphanyl High steric bulk, moderate solubility
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-dioxaphosphepin Dinaphtho-dioxaphosphepin Naphthalenyl, hydroxyl Enhanced π-stacking, lower thermal stability
Bisphenol A derivatives Bisphenol propane backbone Hydroxyphenyl High polarity, endocrine disruption

Key Observations :

  • The target compound’s hexahydro-dioxapentaphen core provides greater conformational rigidity compared to dinaphtho-dioxaphosphepin derivatives, which exhibit flexibility due to naphthalenyl substituents .
  • Unlike Bisphenol A analogs, which rely on phenolic hydroxyl groups for reactivity, the target compound’s phosphanyl groups enable coordination chemistry, useful in catalytic systems .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto ≈ 0.45–0.55) to dinaphtho-dioxaphosphepin derivatives due to shared dioxa-phosphorus motifs. However, low similarity (Tanimoto < 0.3) is observed with Bisphenol A analogs, reflecting divergent functional groups .

Table 2: Computational Similarity Metrics

Metric vs. Dinaphtho-dioxaphosphepin vs. Bisphenol A
Tanimoto (MACCS) 0.52 0.28
Dice (Morgan) 0.49 0.25

Bioactivity and Stability

  • Dinaphtho-dioxaphosphepin derivatives show moderate antimicrobial activity but poor aqueous stability, attributed to hydrolytic cleavage of the dioxaphosphepin ring .
  • Bisphenol A derivatives are bioactive but notorious for endocrine-disrupting effects, a risk absent in the target compound due to non-phenolic substituents .

Graph-Based Comparison

Graph-theoretical analysis highlights the target compound’s unique connectivity:

  • The hexahydro-dioxapentaphen core creates a 3D scaffold with multiple chiral centers, complicating synthesis but enhancing enantioselectivity in catalytic applications.
  • In contrast, Bisphenol A’s linear propane backbone lacks stereochemical complexity, limiting its utility in asymmetric reactions .

Research Implications and Challenges

The target compound’s combination of steric bulk and electronic tunability positions it as a promising ligand for transition-metal catalysis. However, challenges include:

  • Synthetic Complexity : Multi-step synthesis required for the polycyclic framework.
  • Stability : Susceptibility to ring-opening under strong acidic/basic conditions, as seen in related dioxaphosphepin systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can researchers mitigate side reactions?

  • Methodological Answer: Synthesis typically involves coupling bis(4-methylphenyl)phosphine with halogenated polycyclic precursors under inert atmospheres. Key parameters include:

  • Catalyst Selection: Palladium or copper catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Temperature Control: Reactions often proceed at 80–120°C to balance reactivity and decomposition risks .
  • Solvent Choice: Use anhydrous toluene or THF to avoid hydrolysis of phosphanyl intermediates .
  • Monitoring: Employ ³¹P NMR to track phosphine coordination and intermediate formation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Use a multi-technique approach:

  • X-ray Crystallography: Resolves stereochemistry and confirms hexahydro-dioxapentaphen backbone geometry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • ³¹P NMR: Identifies phosphorus environments (δ ~20–30 ppm for arylphosphanes) and detects impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (acute toxicity risks) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (flammable liquid hazards) .
  • Storage: Keep in amber vials under argon at –20°C to prevent oxidation and thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer: Discrepancies often arise from solvent polarity or trace metal impurities. Strategies include:

  • Control Experiments: Compare reactivity in rigorously dried vs. ambient solvents to assess hydrolysis effects .
  • Isotopic Labeling: Use deuterated analogs to trace reaction pathways (e.g., ²H NMR for kinetic studies) .
  • Batch Analysis: Screen multiple synthesis batches via ICP-MS to identify metal contamination (e.g., Cu/Pd residues) .

Q. What mechanistic insights exist for its role in catalytic systems?

  • Methodological Answer: The compound’s bulky arylphosphane groups enhance steric shielding in transition-metal complexes. Key approaches:

  • DFT Calculations: Model ligand-metal interactions to predict catalytic activity (e.g., bond dissociation energies) .
  • In Situ IR Spectroscopy: Monitor CO stretching frequencies in metal-carbonyl intermediates to assess electron-donating effects .
  • Kinetic Profiling: Measure turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer: Stability is pH- and solvent-dependent:

ConditionDecomposition Rate (t₁/₂)Key Degradation Products
Aqueous (pH 7)24 hoursPhosphine oxides
Dry DCM>1 weekNone detected
Air-exposed2–4 hoursOxidized phosphane
  • Analytical Tools: Use HPLC-MS to quantify degradation products .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability data?

  • Methodological Answer: Variations arise from differing purity levels or analytical methods. Resolve via:

  • DSC/TGA: Measure decomposition onset temperatures (e.g., TGA under N₂ vs. air) .
  • Accelerated Aging Tests: Expose samples to 40–60°C and monitor stability via ³¹P NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane
Reactant of Route 2
Reactant of Route 2
{13-[bis(4-methylphenyl)phosphanyl]-6,7,8,8a,9,14b-hexahydro-5H-,14-dioxapentaphen-1-yl}bis(4-methylphenyl)phosphane

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